molecular formula C19H26N4O B6236973 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine CAS No. 1281035-76-4

1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine

Cat. No.: B6236973
CAS No.: 1281035-76-4
M. Wt: 326.4
InChI Key:
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Description

1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine is a complex organic compound that features a pyrazole ring, a benzoyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine typically involves multiple steps. One common route starts with the preparation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol, which is then reacted with 4-aminobenzoic acid in acetonitrile to form an intermediate . This intermediate is further reacted with 4-ethylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve stirring at room temperature for several days, followed by filtration and purification steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency. The use of automated reactors and advanced purification methods such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The benzoyl group can participate in hydrophobic interactions, while the piperazine moiety can enhance solubility and bioavailability .

Properties

CAS No.

1281035-76-4

Molecular Formula

C19H26N4O

Molecular Weight

326.4

Purity

95

Origin of Product

United States

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